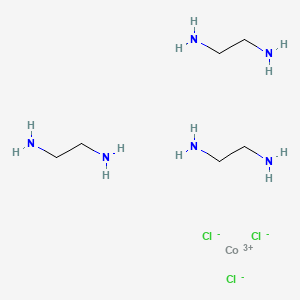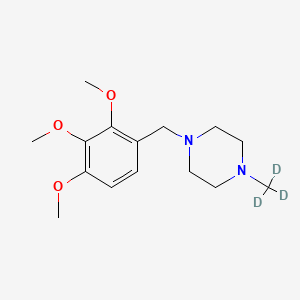
L-Tyrosine, N-L-alanyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-L-alanyl-3-hydroxy- is a dipeptide composed of L-tyrosine and L-alanineIt is formed by the condensation of L-alanine methyl ester and L-tyrosine, resulting in a compound that can be rapidly broken down to release tyrosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-L-alanyl-3-hydroxy- typically involves the use of α-ester acyltransferase as a biocatalyst. The reaction conditions include the use of alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as acyl donor and nucleophile, respectively. The reaction is optimized by using boric acid-borax (0.2 mol/L), maintaining a temperature of 30°C, and adjusting the pH to 9.5. The ratio of acyl donor to nucleophile is maintained at 2:1, and the reaction mixture contains DES (ChCl/urea) and 15% (v/v) water content .
Industrial Production Methods: In industrial settings, the production of L-Tyrosine, N-L-alanyl-3-hydroxy- involves similar reaction conditions but on a larger scale. The process includes the preparation of alanine methyl ester and tyrosine solutions, followed by the addition of the biocatalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Tyrosine, N-L-alanyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the α-amino, α-carboxyl, and phenolic hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include derivatives such as 3,4-dihydroxyphenylalanine (L-DOPA) and other hydroxylated compounds. These products have significant applications in the pharmaceutical and cosmetic industries .
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-L-alanyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various high-value chemicals. In biology, it plays a role in the study of protein synthesis and enzyme catalysis. In medicine, it is used in the development of drugs for the treatment of conditions such as vitiligo and neurodegenerative disorders. In the industry, it is employed in the production of food additives and cosmetics .
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-L-alanyl-3-hydroxy- involves its breakdown into tyrosine, which is then utilized in various biochemical pathways. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. These neurotransmitters play crucial roles in the regulation of mood, cognition, and stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to L-Tyrosine, N-L-alanyl-3-hydroxy- include other dipeptides such as L-Alanyl-L-tyrosine, L-Alanyl-L-phenylalanine, and L-Alanyl-L-tryptophan. These compounds share similar structural features and biochemical properties .
Uniqueness: L-Tyrosine, N-L-alanyl-3-hydroxy- is unique due to its specific combination of L-tyrosine and L-alanine, which imparts distinct physicochemical properties and biological activities. Its ability to be rapidly broken down to release tyrosine makes it particularly valuable in medical and nutritional applications .
Eigenschaften
CAS-Nummer |
37181-64-9 |
|---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-6(13)11(17)14-8(12(18)19)4-7-2-3-9(15)10(16)5-7/h2-3,5-6,8,15-16H,4,13H2,1H3,(H,14,17)(H,18,19)/t6-,8-/m0/s1 |
InChI-Schlüssel |
ITJWIBNTLYIIJY-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



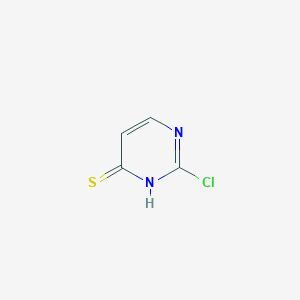
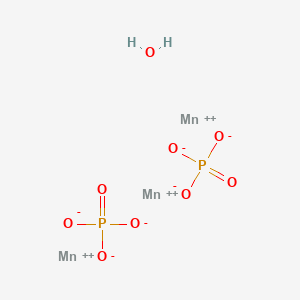
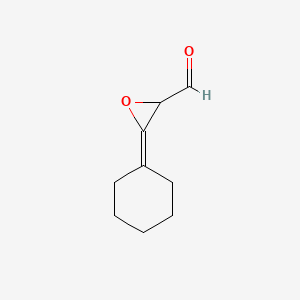
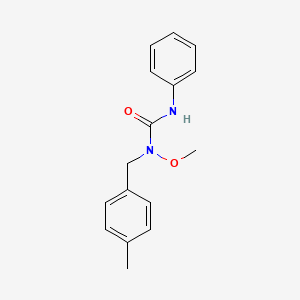
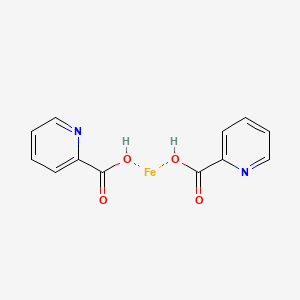
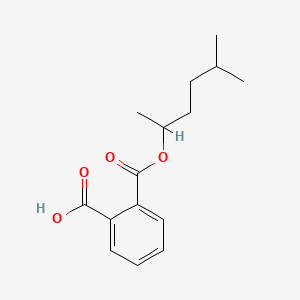
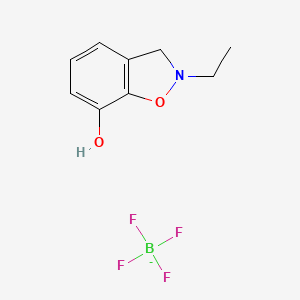
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)

